![molecular formula C31H42N6O9S B14620550 (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid CAS No. 60117-18-2](/img/structure/B14620550.png)
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Tyr-Gly-Gly-Phe-Met-Thr-OH is a peptide sequence composed of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, and threonine. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Gly-Phe-Met-Thr-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Coupling Reaction: The first amino acid (threonine) is attached to the resin. Subsequent amino acids are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group is removed using a base like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like H-Tyr-Gly-Gly-Phe-Met-Thr-OH often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography) .
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: has several applications in scientific research:
Chemistry: Used as a standard in peptide synthesis and analytical techniques like HPLC and mass spectrometry.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and stress-related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: exerts its effects by binding to opioid receptors in the brain. This binding activates intracellular signaling pathways that inhibit the release of neurotransmitters involved in pain perception. The peptide acts as an agonist at these receptors, mimicking the effects of endogenous opioids .
Comparaison Avec Des Composés Similaires
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: is similar to other endogenous opioid peptides like β-endorphin and γ-endorphin. it is unique in its shorter length and specific amino acid sequence, which confer distinct biological activities .
List of Similar Compounds
β-Endorphin: Contains the same N-terminal sequence but is longer and has different physiological effects.
γ-Endorphin: Similar sequence but differs by a single amino acid, leading to different biological activities.
Propriétés
Numéro CAS |
60117-18-2 |
|---|---|
Formule moléculaire |
C31H42N6O9S |
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C31H42N6O9S/c1-18(38)27(31(45)46)37-29(43)23(12-13-47-2)36-30(44)24(15-19-6-4-3-5-7-19)35-26(41)17-33-25(40)16-34-28(42)22(32)14-20-8-10-21(39)11-9-20/h3-11,18,22-24,27,38-39H,12-17,32H2,1-2H3,(H,33,40)(H,34,42)(H,35,41)(H,36,44)(H,37,43)(H,45,46)/t18-,22+,23+,24+,27+/m1/s1 |
Clé InChI |
YXVXEONTDCBORX-PEZVSODSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


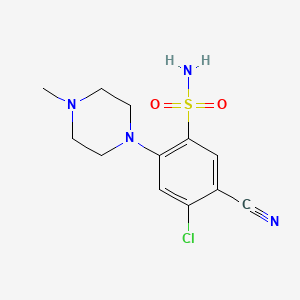
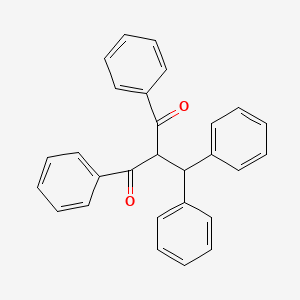
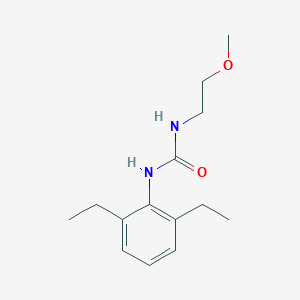
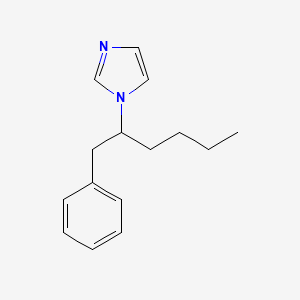


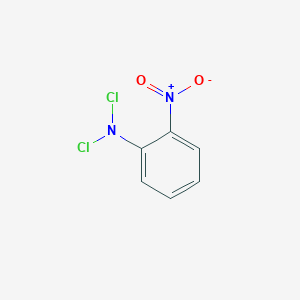
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)

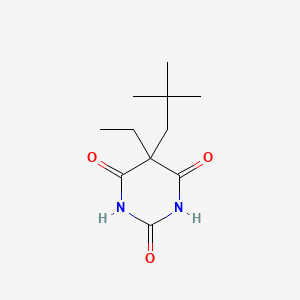

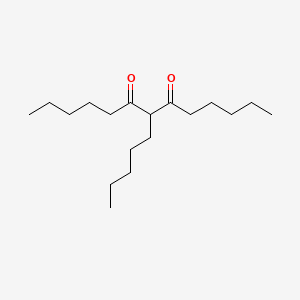
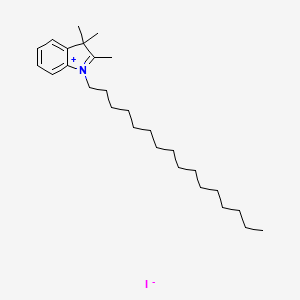
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
